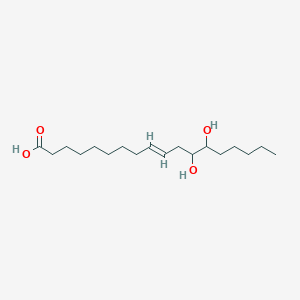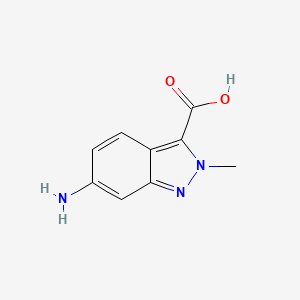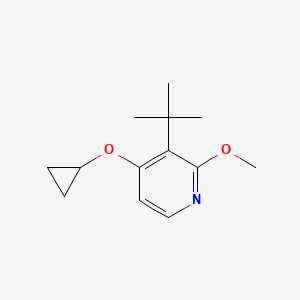
12,13-Dihydroxy-9-octadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,13-Dihydroxy-9-octadecenoic acid typically involves the enzymatic hydrolysis of its precursor, 12,13-epoxy-9-octadecenoic acid (12,13-EpOME). This reaction is catalyzed by epoxide hydrolase enzymes under mild conditions . The reaction conditions often include a buffered aqueous solution at a neutral pH and a temperature range of 25-37°C.
Industrial Production Methods
Industrial production of this compound is less common, but it can be produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria, such as Pseudomonas aeruginosa, can be engineered to convert linoleic acid into this compound through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
12,13-Dihydroxy-9-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex oxylipins.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxylipins and hydroxy fatty acids, which have distinct biological activities and potential therapeutic applications .
Scientific Research Applications
12,13-Dihydroxy-9-octadecenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of oxylipins and their interactions with other biomolecules.
Mechanism of Action
The mechanism of action of 12,13-Dihydroxy-9-octadecenoic acid involves its interaction with brown adipose tissue (BAT). It promotes the uptake of fatty acids by BAT, enhancing thermogenesis and energy expenditure. This process is mediated through specific signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and other transcription factors involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
12,13-Epoxy-9-octadecenoic acid (12,13-EpOME): The precursor to 12,13-Dihydroxy-9-octadecenoic acid, which is converted by epoxide hydrolase.
9,10-Dihydroxy-12-octadecenoic acid: Another oxylipin with similar structural features but different biological activities.
9,10,13-Trihydroxy-11-octadecenoic acid: A structurally related compound with distinct metabolic roles.
Uniqueness
This compound is unique due to its specific role in promoting brown adipose tissue activation and its potential therapeutic applications in metabolic health. Its ability to enhance fatty acid uptake and thermogenesis sets it apart from other similar oxylipins .
Properties
Molecular Formula |
C18H34O4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(E)-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8+ |
InChI Key |
CQSLTKIXAJTQGA-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC(C(C/C=C/CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Rel-tert-butyl ((1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B14812366.png)










